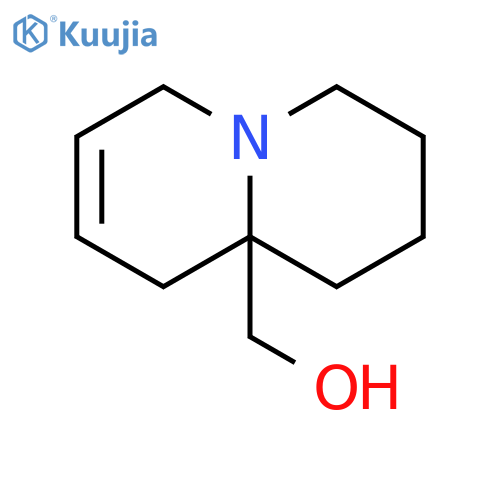Cas no 2490375-47-6 ((2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol)

2490375-47-6 structure
商品名:(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol
CAS番号:2490375-47-6
MF:C10H17NO
メガワット:167.248082876205
MDL:MFCD32852502
CID:5359589
PubChem ID:154877819
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 9aH-Quinolizine-9a-methanol, 1,2,3,4,6,9-hexahydro-
- (2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol
-
- MDL: MFCD32852502
- インチ: 1S/C10H17NO/c12-9-10-5-1-3-7-11(10)8-4-2-6-10/h1,3,12H,2,4-9H2
- InChIKey: YTLMPPJWVYLFKQ-UHFFFAOYSA-N
- ほほえんだ: C1C2(CO)N(CC=CC2)CCC1
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27102266-10g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95% | 10g |
$5837.0 | 2023-09-11 | |
| Enamine | EN300-27102266-0.05g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95.0% | 0.05g |
$315.0 | 2025-03-20 | |
| Enamine | EN300-27102266-5.0g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95.0% | 5.0g |
$3935.0 | 2025-03-20 | |
| Enamine | EN300-27102266-0.25g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95.0% | 0.25g |
$672.0 | 2025-03-20 | |
| Enamine | EN300-27102266-1.0g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95.0% | 1.0g |
$1357.0 | 2025-03-20 | |
| Aaron | AR028F1G-250mg |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95% | 250mg |
$949.00 | 2025-02-16 | |
| Aaron | AR028F1G-10g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95% | 10g |
$8051.00 | 2023-12-15 | |
| Aaron | AR028F1G-5g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95% | 5g |
$5436.00 | 2023-12-15 | |
| 1PlusChem | 1P028ET4-50mg |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95% | 50mg |
$452.00 | 2024-05-21 | |
| 1PlusChem | 1P028ET4-5g |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol |
2490375-47-6 | 95% | 5g |
$4926.00 | 2024-05-21 |
(2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
2490375-47-6 ((2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol) 関連製品
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 855474-56-5(butyl(hexan-2-yl)amine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
